N-(2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide
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Description
N-(2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide is a useful research compound. Its molecular formula is C14H14N2OS and its molecular weight is 258.34 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide, a compound belonging to the class of acetamides, has gained attention in medicinal chemistry due to its notable biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a 2-methylphenyl group linked to a pyridin-4-ylsulfanyl moiety through an acetamide linkage. Its molecular formula is C14H14N2OS with a molecular weight of approximately 258.34 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions, allowing for the introduction of functional groups that enhance its biological properties. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction .
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Antimicrobial Properties : The compound has been shown to interact with various biological targets, potentially inhibiting the activity of specific enzymes or receptors .
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antiproliferative Activity : Preliminary assays indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to form hydrophobic interactions and hydrogen bonds with biological macromolecules. These interactions are crucial for modulating enzyme functions or receptor activities .
Table 1: Summary of Biological Activities
Biological Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibits enzyme activity | |
Anti-inflammatory | Reduces TNF-α and IL-6 production | |
Antiproliferative | Inhibits cancer cell proliferation |
Case Studies
A relevant study demonstrated that this compound effectively reduced the viability of certain cancer cell lines in vitro. The compound's IC50 values indicated a promising level of potency compared to established chemotherapeutic agents .
Further investigations into its anti-inflammatory properties revealed that doses of 50 µg/mL significantly inhibited lymphocyte proliferation and pro-inflammatory cytokine production in stimulated peripheral blood mononuclear cells (PBMC) cultures .
Future Directions
Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Understanding these interactions is essential for optimizing its efficacy and therapeutic potential. Additionally, further studies are needed to explore its pharmacokinetics and safety profile before clinical applications can be considered.
Properties
CAS No. |
771487-57-1 |
---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide |
InChI |
InChI=1S/C14H14N2OS/c1-11-4-2-3-5-13(11)16-14(17)10-18-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
QIJRGPPWVWPULN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=CC=NC=C2 |
solubility |
36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.